molecular formula C12H13ClO2 B2594516 1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene CAS No. 1178779-15-1

1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene

Cat. No.: B2594516
CAS No.: 1178779-15-1
M. Wt: 224.68
InChI Key: PQLLCMRKLIIDEZ-UHFFFAOYSA-N
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Description

1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloroprop-1-yn-1-yl group and a 2-methoxyethoxy group

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications.

    Industry: The compound might be used in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which is then functionalized with a 3-chloroprop-1-yn-1-yl group and a 2-methoxyethoxy group.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloroprop-1-yn-1-yl)benzene: Lacks the 2-methoxyethoxy group.

    3-(2-Methoxyethoxy)benzene: Lacks the 3-chloroprop-1-yn-1-yl group.

    1-(3-Chloroprop-1-yn-1-yl)-3-methoxybenzene: Similar but with a methoxy group instead of a 2-methoxyethoxy group.

Uniqueness

1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene is unique due to the presence of both the 3-chloroprop-1-yn-1-yl and 2-methoxyethoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(3-chloroprop-1-ynyl)-3-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-14-8-9-15-12-6-2-4-11(10-12)5-3-7-13/h2,4,6,10H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLLCMRKLIIDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178779-15-1
Record name 1-(3-chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene
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